Asn-Val

Enzymatic deamidation N-end rule pathway Dipeptide substrate specificity

Asn-Val (L-asparaginyl-L-valine, CAS 145314-87-0) is a dipeptide composed of L-asparagine and L-valine residues linked by a peptide bond. With a molecular formula of C₉H₁₇N₃O₄ and a molecular weight of 231.25 g/mol, it is classified as an endogenous metabolite and an incomplete breakdown product of protein digestion or catabolism.

Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
CAS No. 145314-87-0
Cat. No. B132473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsn-Val
CAS145314-87-0
SynonymsH-ASN-VAL-OH
Molecular FormulaC9H17N3O4
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)[O-])NC(=O)C(CC(=O)N)[NH3+]
InChIInChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1
InChIKeyKWBQPGIYEZKDEG-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asn-Val (CAS 145314-87-0) Procurement Guide: Dipeptide Identity, Metabolite Role, and Key Differentiators for Research Sourcing


Asn-Val (L-asparaginyl-L-valine, CAS 145314-87-0) is a dipeptide composed of L-asparagine and L-valine residues linked by a peptide bond [1]. With a molecular formula of C₉H₁₇N₃O₄ and a molecular weight of 231.25 g/mol, it is classified as an endogenous metabolite and an incomplete breakdown product of protein digestion or catabolism [2]. Asn-Val has been detected in human feces and is catalogued in the Human Metabolome Database (HMDB0028744) [3]. Its primary structural isomer, Val-Asn (valyl-asparagine, CAS 66170-00-1), shares the same elemental composition but differs in amino acid sequence order, leading to distinct biochemical recognition, enzymatic processing, and physicochemical properties that directly impact research and industrial application choices.

Why Asn-Val Cannot Be Interchanged with Val-Asn or Other Dipeptide Analogs in Research and Industrial Applications


Although Asn-Val (asparaginyl-valine) and Val-Asn (valyl-asparagine) share identical atomic composition, their reversed amino acid sequence produces fundamentally different biochemical behavior that precludes generic substitution. The N-terminal asparagine residue of Asn-Val confers susceptibility to non-enzymatic deamidation via a cyclic imide intermediate—a degradation pathway absent in Val-Asn—with rates strongly influenced by the C-terminal neighboring residue [1]. Critically, enzymatic recognition is sequence-dependent: the yeast N-terminal amidase NTA1 deamidates Asn-Val but shows zero activity toward Val-Asn, demonstrating N-terminus-specific processing [2]. Similarly, the mammalian cysteine protease legumain (asparaginyl endopeptidase) exclusively cleaves peptide bonds C-terminal to asparagine residues, making Asn-Val a viable substrate motif while Val-Asn is unrecognized [3]. Furthermore, predicted aqueous solubility and lipophilicity differ between the two isomers, affecting formulation and handling. These orthogonal differences in stability, enzymatic processing, and physicochemical properties mean that substituting Asn-Val with Val-Asn—or with dipeptides lacking an N-terminal Asn—will produce non-equivalent experimental outcomes.

Asn-Val Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Val-Asn and Other Dipeptide Analogs


NTA1 N-Terminal Amidase Processes Asn-Val but Exhibits Zero Activity Toward Val-Asn

In a direct head-to-head enzymatic assay using purified Saccharomyces cerevisiae N-terminal amidase (NTA1), Asn-Val was deamidated with a specific activity of 190 ± 30 nmol min⁻¹ mg⁻¹ protein, whereas the reverse-sequence dipeptide Val-Asn showed no detectable deamidation [1]. The same study confirmed that NTA1 also deamidated Gln-Gly (136 ± 6 nmol min⁻¹ mg⁻¹) but not Ala-Gln, establishing that NTA1 activity is strictly N-terminus-specific and requires Asn or Gln at the N-terminal position. This enzymatic discrimination is functionally absolute: Val-Asn is not a substrate at any measurable level, making the sequence order a binary determinant of metabolic fate in systems expressing N-terminal amidases.

Enzymatic deamidation N-end rule pathway Dipeptide substrate specificity

Legumain (Asparaginyl Endopeptidase) Recognizes Asn-Val as a Cleavable Substrate Motif, Enabling Targeted Prodrug Design

Legumain is the only known mammalian asparaginyl endopeptidase and cleaves peptide bonds exclusively on the C-terminal side of asparagine residues [1]. This strict P1-Asn specificity means that the Asn-Val dipeptide motif is recognized and cleaved, whereas Val-Asn—lacking an N-terminal Asn—is not a legumain substrate. This property was exploited in the design of a legumain-cleavable colchicine prodrug: the peptide sequence Ala-Ala-Asn-Val was conjugated to deacetyl colchicine to produce Suc-Ala-Ala-Asn-Val-colchicine with >90% purity [2]. The prodrug demonstrated cell-specific toxicity dependent on legumain expression and activity, with higher toxicity in HCT116 colorectal cancer cells (expressing active 36 kDa legumain) versus SW620 cells (expressing only the 56 kDa proform), and toxicity was abrogated by co-administration of the legumain inhibitor cystatin E/M [2].

Prodrug activation Legumain Cancer-targeted therapy

Aqueous Solubility and Lipophilicity Differences Between Asn-Val and Val-Asn Impact Formulation and Handling

Predicted physicochemical properties reveal measurable differences between Asn-Val and its sequence isomer Val-Asn. Asn-Val exhibits a predicted aqueous solubility of 10.9 g/L (ALOGPS) with a logP of -2.9 (ALOGPS), whereas Val-Asn has a lower predicted solubility of 9.77 g/L and a more hydrophilic logP of -3.94 (extrapolated experimental) [1][2]. This represents an approximately 11.6% higher predicted aqueous solubility for Asn-Val. Both isomers have identical molecular weight (231.25 g/mol) and molecular formula, confirming that the solubility and partition coefficient differences arise purely from the amino acid sequence order and its effect on intramolecular interactions and solvation.

Physicochemical properties Solubility Formulation

Native Chemical Ligation at Asn-Val Junctions Presents Unique Synthetic Challenges Due to Aspartimide Formation

Native chemical ligation (NCL) at Asn-Xaa junctions is known to be problematic due to the susceptibility of C-terminal asparagine thioesters to hydrolysis and aspartimide formation [1]. In a systematic investigation of NCL at an Asn-Val (via β-mercaptovaline/Pen) site for synthesizing tri-phosphorylated C-terminal tau peptide (52 amino acids), researchers observed significant by-product formation predominantly through aspartimide generation, with thioester hydrolysis as a minor side pathway [1]. The study required extensive optimization of pH, temperature, peptide concentration, and thiol additives—including deployment of a high surplus of thioester—to drive the ligation toward acceptable conversion. This contrasts with more straightforward NCL junctions such as Gly-Cys or Ala-Cys, which proceed with fewer side reactions under standard conditions. The Asn-Val junction thus represents a 'difficult' ligation site that demands specialized protocols distinct from those used for other dipeptide linkages.

Peptide synthesis Native chemical ligation Aspartimide side reaction

Non-Enzymatic Deamidation Susceptibility of Asn-Val Distinguishes It from Val-Asn for Stability-Critical Applications

The N-terminal asparagine residue in Asn-Val undergoes spontaneous, non-enzymatic deamidation via a cyclic succinimide intermediate, converting Asn to Asp or iso-Asp—a degradation pathway that is well-characterized for Asn-Xaa sequences and strongly influenced by the C-terminal neighboring residue [1]. In a systematic study of deamidation pathways in hexapeptides (Val-Tyr-X-Asn-Y-Ala), Patel and Borchardt demonstrated that the amino acid on the C-terminal side of Asn modulates the relative contribution of direct hydrolysis versus cyclic imide pathways, though at acidic pH, the C-terminal residue has no effect on deamidation rate [1]. Val-Asn, by contrast, lacks an N-terminal Asn and is not subject to this degradation mechanism in the same manner. The predicted pKa values for Asn-Val (strongest acidic: 3.65; strongest basic: 7.35) indicate that the molecule carries zero net physiological charge, and deamidation rates are pH-dependent with maximal susceptibility at neutral to alkaline pH [2].

Peptide stability Deamidation Shelf-life

Asn-Val (CAS 145314-87-0) Optimal Research and Industrial Application Scenarios Based on Differential Evidence


N-End Rule Pathway and Protein Turnover Studies Requiring an N-Terminal Asn Substrate

Asn-Val serves as a validated dipeptide substrate for N-terminal amidases such as yeast NTA1, which specifically deamidates N-terminal Asn residues as the first step in the Arg/N-end rule pathway of protein degradation [1]. Its specific activity of 190 ± 30 nmol min⁻¹ mg⁻¹ makes it a suitable positive control substrate for amidase activity assays. Val-Asn, lacking the N-terminal Asn, shows zero activity and can serve as a negative control in the same experimental system. This binary discrimination is essential for studies of N-degron pathway enzymology, ubiquitin-mediated proteolysis, and protein half-life regulation.

Legumain-Activated Prodrug Design and Targeted Cancer Therapy Research

The Asn-Val motif is recognized and cleaved by legumain, the only known mammalian asparaginyl endopeptidase, which is overexpressed in multiple cancers and unstable atherosclerotic plaques [1]. The demonstrated use of Ala-Ala-Asn-Val as a legumain-cleavable linker in a colchicine prodrug (Suc-Ala-Ala-Asn-Val-colchicine, >90% purity) achieved cell-specific toxicity dependent on legumain expression and activity [1]. This application scenario is inaccessible to Val-Asn and other non-Asn-P1 dipeptides. Researchers developing tumor-selective prodrugs, antibody-drug conjugates, or diagnostic probes targeting the legumain axis should select Asn-Val or Asn-Val-containing peptide sequences as their cleavable linker.

Peptide Fragment Condensation via Native Chemical Ligation at Challenging Asn-Val Junctions

Synthetic peptide chemists attempting NCL at Asn-Val junctions must contend with significant aspartimide formation that is not encountered at standard ligation sites such as Gly-Cys [1]. The published protocol employing β-mercaptovaline (Pen) as a valine surrogate, combined with optimized thiol additives (MPAA), pH, temperature, and high thioester excess, provides a validated route to tri-phosphorylated C-terminal tau peptides relevant to Alzheimer's disease research [1]. Laboratories may opt to procure pre-synthesized Asn-Val dipeptide building blocks to bypass the demanding ligation step when constructing larger polypeptides containing internal Asn-Val motifs.

Metabolomics and Biomarker Discovery Leveraging Endogenous Asn-Val Detection

Asn-Val has been detected as an endogenous metabolite in human feces and in food sources including chicken, pig, and Anatidae [1][2]. Its presence as a protein catabolism product makes it a candidate biomarker for dietary intake or digestive proteolysis assessment. The distinct chromatographic and mass spectrometric properties of Asn-Val versus Val-Asn (different retention times, distinct MS/MS fragmentation patterns, and separate HMDB entries HMDB0028744 vs. HMDB0029122) necessitate the use of authentic Asn-Val reference standards for unambiguous identification in metabolomics workflows, as the isomeric pair cannot be distinguished by mass alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asn-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.